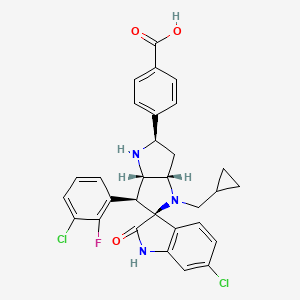

BI-0252

Description

BI-0252 is a small molecule drug that functions as an inhibitor of the interaction between the proteins MDM2 and p53. This compound has shown potential in cancer therapy, particularly in tumors that retain wild-type p53. The inhibition of MDM2-p53 interaction can reactivate p53, leading to the induction of apoptosis in cancer cells .

Properties

Molecular Formula |

C30H26Cl2FN3O3 |

|---|---|

Molecular Weight |

566.4 g/mol |

IUPAC Name |

4-[(2R,3aS,5S,6S,6aS)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid |

InChI |

InChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m1/s1 |

InChI Key |

CCPUFNJKOGKOOG-AFKAWQRRSA-N |

Isomeric SMILES |

C1CC1CN2[C@H]3C[C@@H](N[C@H]3[C@@H]([C@@]24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

Canonical SMILES |

C1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-0252 involves the creation of a spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core. This is achieved through an intramolecular azomethine ylide cycloaddition reaction. The process includes the following steps:

Formation of Azomethine Ylide: This intermediate is generated under specific conditions.

Cycloaddition Reaction: The azomethine ylide undergoes a cycloaddition reaction to form the spirooxindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also need to comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the drug .

Chemical Reactions Analysis

Types of Reactions

BI-0252 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule.

Reduction: This reaction can alter the oxidation state of the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or amines .

Scientific Research Applications

BI-0252 has several scientific research applications, including:

Chemistry: Used as a model compound to study the MDM2-p53 interaction.

Biology: Investigated for its role in inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment.

Industry: Potential use in the development of new cancer therapies

Mechanism of Action

BI-0252 exerts its effects by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This mechanism involves the binding of this compound to the MDM2 protein, preventing it from interacting with p53 .

Comparison with Similar Compounds

Similar Compounds

MI-77301 (SAR-405838): Another MDM2 inhibitor with a similar mechanism of action.

AA-115 (APG-115): A spirooxindole-based MDM2 inhibitor.

DS-3032 (Milademetan): A compound that also targets the MDM2-p53 interaction

Uniqueness of BI-0252

This compound is unique due to its chemically stable spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core, which provides high binding affinity and specificity for MDM2. This structural feature enhances its efficacy in inhibiting the MDM2-p53 interaction and inducing apoptosis in cancer cells .

Biological Activity

The compound 4-[(2R,3aS,5S,6S,6aS)-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3a,6,6a-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1H-Indole]-2-Yl]benzoic Acid represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity based on available research findings.

- Molecular Formula : C30H26Cl2FN3O3

- Molecular Weight : 566.4 g/mol

- IUPAC Name : 4-[(2R,3aS,5S,6S,6aS)-6'-chloranyl-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid

The compound exhibits biological activity primarily through its interaction with specific molecular targets. The spirocyclic structure and the presence of halogenated phenyl groups suggest potential interactions with receptors involved in various signaling pathways.

Anticancer Activity

Research indicates that this compound may inhibit the interaction between MDM2 and p53 proteins. MDM2 is known to negatively regulate p53 tumor suppressor activity. Inhibition of this interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its antimicrobial efficacy by disrupting bacterial cell membranes.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures. This effect could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | The compound significantly inhibited cell proliferation in various cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations. |

| Antimicrobial assay | Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

| Inflammation model | Reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.